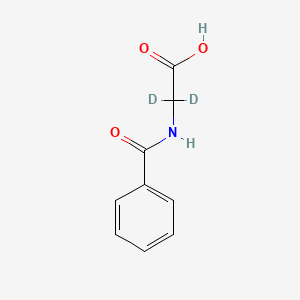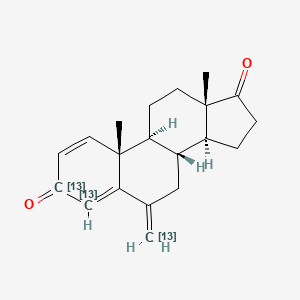
Hippuric acid-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hippuric acid-d2 is a deuterated form of hippuric acid, where two hydrogen atoms are replaced by deuterium. Hippuric acid itself is a carboxylic acid and organic compound found in urine, formed from the combination of benzoic acid and glycine. The deuterated form is often used in scientific research to study metabolic pathways and as an internal standard in mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hippuric acid-d2 involves the acylation of glycine-d2 with benzoyl chloride. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, followed by acidification to form the acid. The reaction conditions are as follows:
Reactants: Glycine-d2 and benzoyl chloride.
Base: Sodium hydroxide.
Solvent: Water or an organic solvent like dichloromethane.
Temperature: Room temperature to slightly elevated temperatures.
Acidification: Hydrochloric acid is used to acidify the reaction mixture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of glycine-d2 and benzoyl chloride.
Continuous Stirring: Ensuring thorough mixing of reactants.
Controlled Temperature: Maintaining optimal reaction temperatures.
Purification: Using techniques like crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hippuric acid-d2 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form benzoic acid and glycine-d2.
Reduction: Reduction reactions are less common but can yield benzyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like ammonia or amines in the presence of a catalyst.
Major Products
Oxidation: Benzoic acid and glycine-d2.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Applications De Recherche Scientifique
Hippuric acid-d2 has numerous applications in scientific research:
Mécanisme D'action
Hippuric acid-d2 exerts its effects through its metabolic conversion in the body. The primary pathway involves the conjugation of benzoic acid with glycine-d2 to form this compound. This process occurs in the liver and kidneys and is facilitated by enzymes such as glycine N-acyltransferase . The compound is then excreted in the urine, making it a useful biomarker for studying metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hippuric Acid: The non-deuterated form, commonly found in urine.
Benzoic Acid: A precursor in the synthesis of hippuric acid.
Glycine: An amino acid involved in the formation of hippuric acid.
Uniqueness
Hippuric acid-d2 is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry as an internal standard. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis .
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
181.18 g/mol |
Nom IUPAC |
2-benzamido-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i6D2 |
Clé InChI |
QIAFMBKCNZACKA-NCYHJHSESA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O)NC(=O)C1=CC=CC=C1 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)





![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)
![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)

